Alosetron-d3

Description

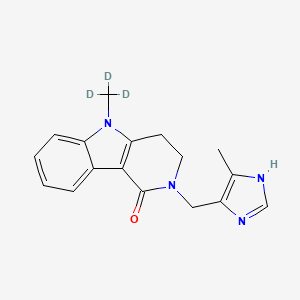

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N4O |

|---|---|

Molecular Weight |

297.37 g/mol |

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one |

InChI |

InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19)/i2D3 |

InChI Key |

JSWZEAMFRNKZNL-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Alosetron-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Alosetron-d3, a deuterated analog of Alosetron. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] The introduction of deuterium at the N-methyl position of the pyrido[4,3-b]indol-1-one core can offer advantages in metabolic stability, potentially leading to an improved pharmacokinetic profile. This guide outlines a plausible synthetic route and the analytical methodologies required for the confirmation of its structure and purity.

Synthesis of this compound

A plausible synthetic pathway commences with the construction of the tricyclic core, followed by the introduction of the deuterated methyl group and subsequent coupling with the imidazole side chain.

Experimental Protocol: Synthesis of this compound

-

Preparation of 5H-pyrido[4,3-b]indol-1(2H)-one: The synthesis begins with the construction of the core tricyclic structure. This can be achieved through various established methods, often involving a Fischer indole synthesis or related cyclization strategies starting from appropriate pyridine and phenylhydrazine precursors.

-

N-Deuteriomethylation: The crucial isotopic labeling step involves the N-methylation of the lactam nitrogen of the 5H-pyrido[4,3-b]indol-1(2H)-one intermediate.

-

To a solution of 5H-pyrido[4,3-b]indol-1(2H)-one in a suitable aprotic solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the lactam nitrogen.

-

After stirring for a short period, a deuterated methylating agent, such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4), is added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product, 5-(methyl-d3)-1,2-dihydropyrido[4,3-b]indol-1-one, is extracted with an organic solvent, dried, and purified by column chromatography.

-

-

Coupling with the Imidazole Side Chain: The final step is the introduction of the 5-methyl-1H-imidazol-4-ylmethyl side chain.

-

The N-deuteriomethylated intermediate is first halogenated or activated at the 2-position.

-

The activated intermediate is then reacted with 4-(chloromethyl)-5-methyl-1H-imidazole or a similar reactive species in the presence of a base to facilitate the nucleophilic substitution.

-

The final product, this compound, is then purified using techniques such as column chromatography or recrystallization to yield the desired compound with high purity.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the successful incorporation of the deuterium atoms and the overall structure of the molecule. The absence of the N-methyl proton signal in the ¹H NMR spectrum and the characteristic triplet signal for the -CD3 group in the ¹³C NMR spectrum are key indicators of successful deuteration.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole-CH | ~7.5 | ~135 |

| Imidazole-C | - | ~125 |

| Imidazole-CH3 | ~2.2 | ~10 |

| Imidazole-CH2 | ~4.8 | ~45 |

| Pyrido-CH2 | ~3.0, ~3.8 | ~25, ~40 |

| Pyrido-C=O | - | ~165 |

| Indole-Ar-H | ~7.0-7.8 | ~110-140 |

| Indole-N-CD3 | Absent | ~30 (triplet) |

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the elemental composition.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₅D₃N₄O |

| Molecular Weight | 297.37 g/mol |

| [M+H]⁺ (Expected) | m/z 298.18 |

Note: The molecular weight of non-deuterated Alosetron is 294.35 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. A reversed-phase HPLC method can be utilized to separate the final product from any starting materials or byproducts.

Experimental Protocol: HPLC Analysis

-

Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH adjusted with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 75:25 (v/v) mixture of 0.01 M ammonium acetate (pH 3.5) and acetonitrile.[2]

-

Detection: UV detection at a wavelength of 217 nm or 295 nm.[2][3]

-

Injection Volume: 20 µL.[3]

Table 3: HPLC Purity Analysis Parameters for this compound

| Parameter | Specification |

| Purity | ≥ 98% |

| Retention Time | Dependent on specific method conditions |

| Impurities | Each individual impurity ≤ 0.1% |

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound characterization.

References

Alosetron-d3: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor, indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women who have not responded to conventional therapies.[1][2][3][4] This technical guide explores the core mechanism of action of Alosetron and investigates the potential implications of deuteration on its pharmacokinetic and pharmacodynamic profile, leading to the development of Alosetron-d3. While specific studies on this compound are not extensively available in the public domain, this paper will extrapolate its anticipated properties based on the established pharmacology of Alosetron and the known effects of deuterium substitution in drug molecules.

The Role of Serotonin and 5-HT3 Receptors in IBS-D

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gastrointestinal (GI) tract, regulating motility, secretion, and visceral sensation.[5] In patients with IBS-D, abnormal serotonin signaling is thought to contribute to the characteristic symptoms of abdominal pain, discomfort, and altered bowel habits.[5] 5-HT3 receptors, a subtype of serotonin receptors, are ligand-gated ion channels extensively distributed on enteric neurons in the human GI tract.[1][2] Activation of these receptors by serotonin leads to neuronal depolarization, which in turn affects the regulation of visceral pain, colonic transit, and GI secretions.[1][2]

Alosetron's Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron functions as a potent and selective antagonist of the 5-HT3 receptor.[1][2][6] By binding to and blocking these receptors, Alosetron inhibits the downstream signaling pathways mediated by serotonin.[5] This blockade has several therapeutic effects in the context of IBS-D:

-

Reduced Gastrointestinal Motility: Alosetron slows colonic transit time, which allows for increased absorption of water and electrolytes, leading to firmer stools and reduced frequency of bowel movements.[3][7]

-

Decreased Visceral Pain Perception: By modulating the activity of enteric neurons involved in pain signaling, Alosetron helps to alleviate abdominal pain and discomfort associated with IBS-D.[5]

-

Inhibition of Intestinal Secretion: Alosetron can reduce the secretion of fluids into the intestines, further contributing to the control of diarrhea.[5]

The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of Alosetron.

Pharmacokinetics of Alosetron

Understanding the pharmacokinetic profile of Alosetron is crucial for its clinical application and provides a basis for predicting the effects of deuteration.

| Parameter | Value | Reference |

| Bioavailability | ~50-60% | [3][4][8] |

| Time to Peak Plasma Concentration | ~1 hour | [4][9] |

| Protein Binding | ~82% | [3] |

| Volume of Distribution | 65-95 L | [9][10] |

| Elimination Half-life | ~1.5 hours | [2][7][8][9] |

| Metabolism | Extensive hepatic metabolism via CYP2C9, CYP3A4, and CYP1A2 | [9][10] |

| Excretion | Primarily renal (74%) and fecal (11%) | [3][9] |

The Rationale for this compound: The Deuterium Isotope Effect

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic fate. This is known as the deuterium kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, deuteration can slow down the rate of metabolism.[11]

The potential benefits of developing a deuterated version of Alosetron (this compound) could include:

-

Reduced Rate of Metabolism: Slower breakdown by CYP enzymes.[11]

-

Prolonged Half-life: A longer duration of action in the body.[11]

-

Reduced Dosing Frequency: Potentially allowing for once-daily administration.

-

Improved Safety Profile: A lower required dose could lead to fewer adverse drug reactions.[11]

The following workflow illustrates the hypothetical development and evaluation process for this compound.

Experimental Protocols for this compound Studies

To ascertain the potential advantages of this compound, a series of preclinical and clinical studies would be necessary. Below are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Alosetron and this compound in human liver microsomes.

Protocol:

-

Incubation: Alosetron and this compound (1 µM) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

5-HT3 Receptor Binding Assay

Objective: To determine and compare the binding affinity of Alosetron and this compound to the human 5-HT3 receptor.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT3 receptor are prepared.

-

Radioligand: A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is used as the ligand.

-

Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of either Alosetron or this compound.

-

Incubation and Separation: After incubation, the bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Clinical Efficacy of Alosetron

Numerous clinical trials have demonstrated the efficacy of Alosetron in women with severe IBS-D. A meta-analysis of six large, randomized, placebo-controlled trials showed a significant improvement in adequate relief of pain and global IBS symptoms with Alosetron compared to placebo.[12]

| Endpoint | Alosetron | Placebo | p-value | Reference |

| Adequate Relief of IBS Pain and Discomfort (3 months) | 43% | 26% | <0.001 | [13] |

| Global Improvement in IBS Symptoms (Pooled Odds Ratio) | 1.81 | - | - | [12] |

| Reduction in Days with Fecal Urgency | Significantly Reduced | - | <0.0001 | [14] |

| Improvement in Stool Consistency | Significantly Firmer | - | <0.001 | [13] |

Safety and Tolerability of Alosetron

The most common adverse event associated with Alosetron is constipation.[1][13][15][16] Serious, though infrequent, gastrointestinal adverse reactions, including ischemic colitis and serious complications of constipation, have been reported.[1][2][9] Due to these risks, Alosetron is available only through a restricted prescribing program.[2][17]

Conclusion

Alosetron is a well-established 5-HT3 receptor antagonist with proven efficacy in treating severe IBS-D in women. The development of a deuterated analog, this compound, presents a promising strategy to potentially improve its pharmacokinetic profile, leading to a longer half-life and a potentially more favorable safety and dosing regimen. While specific data on this compound is currently lacking, the principles of the deuterium isotope effect suggest that it could offer a significant clinical advantage over the non-deuterated parent compound. Further preclinical and clinical studies are warranted to fully elucidate the mechanism of action and clinical utility of this compound.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alosetron - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 6. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Review article: clinical pharmacology of alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bioscientia.de [bioscientia.de]

- 12. Efficacy of alosetron in irritable bowel syndrome: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomized controlled clinical trial of the serotonin type 3 receptor antagonist alosetron in women with diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alosetron use in clinical practice: significant improvement in irritable bowel syndrome symptoms evaluated using the US Food and Drug Administration composite endpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: Tolerability and safety of alosetron during long-term administration in female and male irritable bowel syndrome patients. [scholars.duke.edu]

- 17. Optimizing outcomes with alosetron hydrochloride in severe diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific studies on the primary kinetic isotope effect of Alosetron-d3 are not publicly accessible. This guide is therefore based on the established metabolic pathways of Alosetron, principles of the kinetic isotope effect in deuterated drugs, and analogous data from compounds metabolized by the same cytochrome P450 enzymes. The quantitative data presented herein is hypothetical and for illustrative purposes.

Introduction

Alosetron is a potent and selective 5-HT3 receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1] The therapeutic efficacy of Alosetron is, however, influenced by its rapid and extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to a short half-life of approximately 1.5 hours.[2][3] The major enzymes involved in its metabolism are CYP2C9, CYP3A4, and CYP1A2.[2]

The development of deuterated drugs, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic profiles of parent compounds.[][5] This approach leverages the primary kinetic isotope effect (KIE), a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[6][7] When this bond cleavage is the rate-determining step in a drug's metabolism, deuteration can lead to a reduced rate of metabolic clearance, increased systemic exposure, and potentially a longer half-life.[6] This guide explores the theoretical primary kinetic isotope effect of a deuterated version of Alosetron, herein referred to as this compound.

Potential Sites for Deuteration in Alosetron

The metabolism of Alosetron involves N-demethylation and hydroxylation.[3] To elicit a primary kinetic isotope effect, deuterium substitution should be at a "metabolic soft spot" where C-H bond cleavage is the rate-limiting step of metabolism. Based on the known metabolic pathways of Alosetron, the most plausible sites for deuteration are the methyl group attached to the imidazole ring and the methyl group on the piperidine nitrogen, which are susceptible to oxidation by CYP enzymes.

Hypothetical Quantitative Data for this compound

The following table summarizes the hypothetical in vitro metabolic parameters for Alosetron and this compound when incubated with human liver microsomes. The data is projected based on typical KIE values observed for drugs metabolized by CYP2C9, CYP3A4, and CYP1A2.

| Parameter | Alosetron (d0) | This compound (Hypothetical) | Fold Change |

| Vmax (pmol/min/mg) | 150 | 75 | 0.5 |

| Km (µM) | 5 | 5.2 | 1.04 |

| Intrinsic Clearance (CLint, µL/min/mg) | 30 | 14.4 | 0.48 |

| Half-life (t½, min) | 23.1 | 48.1 | 2.08 |

| KIE (CLint_d0/CLint_d3) | - | 2.08 | - |

Note: This data is hypothetical and serves to illustrate the potential impact of deuteration. Actual values would need to be determined experimentally.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol is designed to determine the in vitro half-life and intrinsic clearance of Alosetron and this compound in human liver microsomes.[8][9][10][11][12]

Materials:

-

Alosetron and this compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not metabolized by the same CYPs)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Alosetron and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

-

Add the test compound (Alosetron or this compound) to the reaction mixture to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Recombinant CYP Enzyme Phenotyping

This protocol identifies the specific CYP enzymes responsible for the metabolism of Alosetron and the magnitude of the KIE for each enzyme.[13][14]

Materials:

-

Alosetron and this compound

-

Recombinant human CYP enzymes (CYP2C9, CYP3A4, CYP1A2)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard

-

LC-MS/MS system

Procedure:

-

Follow the general procedure for the microsomal stability assay, but replace the human liver microsomes with individual recombinant CYP enzymes.

-

Incubate Alosetron and this compound separately with each recombinant CYP enzyme.

-

Quantify the depletion of the parent compound over time using LC-MS/MS.

-

Calculate the kinetic parameters (Vmax, Km, CLint) for each enzyme with both the deuterated and non-deuterated compounds.

-

Determine the KIE for each specific CYP-mediated metabolic pathway.

LC-MS/MS Analysis

This method is for the quantification of Alosetron and this compound in in vitro samples.[15][16][17]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Alosetron: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (shifted by +3 Da)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z)

-

-

Optimize cone voltage and collision energy for each transition.

Visualizations

Caption: Metabolic pathways of Alosetron.

Caption: Experimental workflow for KIE determination.

Caption: Logical flow of deuteration's effect.

Conclusion

While specific experimental data for this compound is not yet available, the principles of the primary kinetic isotope effect suggest that a deuterated version of Alosetron could exhibit a more favorable pharmacokinetic profile. By strategically replacing hydrogen with deuterium at the sites of metabolic oxidation, it is plausible that the metabolic clearance of Alosetron could be reduced, leading to increased systemic exposure and a prolonged half-life. This could potentially translate to a simplified dosing regimen and improved patient compliance. Further in vitro and in vivo studies are warranted to confirm these hypotheses and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Alosetron | C17H18N4O | CID 2099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

- 15. researchgate.net [researchgate.net]

- 16. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 17. HPLC-MS/MS in drug metabolism and pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Deuterated Alosetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist indicated for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2][3] Its therapeutic effect is achieved by modulating visceral pain, colonic transit, and gastrointestinal secretions.[3][4] Alosetron undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes, which influences its pharmacokinetic profile and potential for drug-drug interactions.[1]

Deuteration, the selective replacement of hydrogen atoms with deuterium, has emerged as a strategy to favorably alter the pharmacokinetic properties of drugs.[5] By forming a stronger chemical bond with carbon, deuterium can slow down metabolic processes, potentially leading to improved metabolic stability, increased systemic exposure, and a more favorable dosing regimen.[6] This guide provides a comprehensive overview of the preclinical pharmacokinetics of alosetron and explores the anticipated effects of deuteration on its metabolic fate. While specific preclinical data on deuterated alosetron is not publicly available, this document synthesizes the known pharmacokinetics of alosetron with the established principles of deuterium's effects on drug metabolism to offer a predictive technical overview.

Alosetron's Mechanism of Action and Signaling Pathway

Alosetron exerts its pharmacological effects by selectively blocking 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract.[4] Activation of these receptors by serotonin contributes to the pathophysiology of IBS by regulating visceral pain, colonic transit, and GI secretions.[2][3] By antagonizing these receptors, alosetron mitigates the downstream signaling that leads to the symptoms of IBS-D.[2]

Figure 1: Alosetron's 5-HT3 Receptor Antagonist Signaling Pathway.

Preclinical Pharmacokinetics of Alosetron

The preclinical pharmacokinetic profile of alosetron has been characterized in several animal species, providing a foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption

Alosetron is rapidly absorbed after oral administration in animals and humans.[7] In healthy volunteers, the absolute bioavailability is approximately 50% to 60%, with peak plasma concentrations reached within one hour.[1]

Distribution

Alosetron is widely distributed throughout the body's tissues.[7] The volume of distribution ranges from 65 to 95 liters, and it is approximately 82% bound to plasma proteins.[1]

Metabolism

The metabolism of alosetron is extensive and rapid, primarily occurring in the liver through cytochrome P450 enzymes.[1][7] The main metabolic pathways include N-demethylation, hydroxylation, and oxidation.[7] In humans, the key enzymes involved are CYP2C9, CYP3A4, and CYP1A2.[1] In vitro studies using rat, dog, and human hepatocytes and microsomes have shown that the major routes of metabolism are N-dealkylation and/or hydroxylation.[8]

Excretion

Following administration of radiolabeled alosetron, approximately 74% of the dose is excreted in the urine, mainly as metabolites, with less than 1% as the unchanged drug.[1] Fecal excretion accounts for about 11% of the dose.[1] The terminal elimination half-life of alosetron is roughly 1.5 hours.[1]

Quantitative Pharmacokinetic Data of Alosetron

| Parameter | Human | Rat | Dog | Mouse | Rabbit |

| Bioavailability | 50-60%[1] | Data not available | Data not available | Data not available | Data not available |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour[1] | Data not available | Data not available | Data not available | Data not available |

| Volume of Distribution | 65-95 L[1] | Widely distributed[7] | Widely distributed[7] | Data not available | Data not available |

| Plasma Protein Binding | 82%[1] | Data not available | Data not available | Data not available | Data not available |

| Elimination Half-Life | ~1.5 hours[1] | Data not available | Data not available | Data not available | Data not available |

| Primary Route of Elimination | Renal (as metabolites)[1] | Biliary and renal[7] | Biliary and renal[7] | Data not available | Data not available |

| Major Metabolizing Enzymes | CYP2C9, CYP3A4, CYP1A2[1] | CYP enzymes[8] | CYP enzymes[8] | Data not available | Data not available |

The Potential Impact of Deuteration on Alosetron Pharmacokinetics

Deuterating alosetron at specific metabolically active sites could significantly alter its pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[6] This is known as the kinetic isotope effect.

Expected Effects of Deuteration:

-

Reduced Metabolic Clearance: Deuteration at sites of primary metabolism (e.g., positions susceptible to hydroxylation or N-demethylation) would likely slow down the rate of metabolism, leading to reduced systemic clearance.[5]

-

Increased Half-Life and Exposure: A reduction in clearance would result in a longer elimination half-life and increased overall drug exposure (AUC).[6]

-

Metabolic Shunting: If one metabolic pathway is slowed by deuteration, the metabolism may shift to alternative pathways.[5] This could potentially lead to a different metabolite profile, which would require careful characterization to assess for any new active or toxic metabolites.

Figure 2: Logical Flow of Deuteration's Effect on Alosetron's Metabolism.

Experimental Protocols for Preclinical Pharmacokinetic Assessment

The following are detailed methodologies for key experiments to evaluate the preclinical pharmacokinetics of a deuterated alosetron candidate.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of deuterated alosetron compared to its non-deuterated counterpart in liver microsomes and hepatocytes from various species (rat, dog, human).

Methodology:

-

Incubation: Deuterated alosetron and alosetron (at a concentration of 1 µM) are incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 million cells/mL) in the presence of a NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

In Vivo Pharmacokinetic Study in Rodents (Rats)

Objective: To determine the pharmacokinetic profile of deuterated alosetron after intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) group: A single bolus dose (e.g., 1 mg/kg) of deuterated alosetron is administered via the tail vein.

-

Oral (PO) group: A single oral gavage dose (e.g., 5 mg/kg) of deuterated alosetron is administered.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to obtain plasma, which is stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of deuterated alosetron are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).

Figure 3: Experimental Workflow for Preclinical Pharmacokinetic Evaluation.

Conclusion

While preclinical pharmacokinetic data for a deuterated version of alosetron are not currently in the public domain, a thorough understanding of the ADME properties of the parent compound provides a strong basis for predicting the effects of deuteration. The strategic incorporation of deuterium at sites of metabolic vulnerability is anticipated to slow the rate of metabolism, thereby increasing the systemic exposure and half-life of alosetron. This could potentially lead to a more favorable dosing regimen and improved therapeutic outcomes for patients with severe IBS-D. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of any deuterated alosetron candidate, enabling a comprehensive characterization of its pharmacokinetic profile. Such studies are essential for advancing the development of potentially improved therapeutic agents.

References

- 1. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Metabolic Fates: A Technical Guide to Alosetron-d3 as a Tracer in Metabolic Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Alosetron-d3 as a stable isotope tracer for elucidating the metabolic pathways of Alosetron. By leveraging the principles of tracer-based metabolomics, researchers can gain precise insights into the biotransformation of this serotonin 5-HT3 receptor antagonist, crucial for understanding its efficacy, safety profile, and potential drug-drug interactions. This document provides a comprehensive overview of Alosetron's metabolism, detailed experimental protocols for in vitro studies, and a framework for data analysis and visualization.

Introduction to Alosetron and the Role of Deuterated Tracers

Alosetron is a medication used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[1][2] Its therapeutic effect is mediated by its potent and selective antagonism of the 5-HT3 receptor.[1] Understanding the metabolic fate of Alosetron is paramount for optimizing its clinical use and identifying potential safety concerns.

Stable isotope-labeled compounds, such as this compound, serve as powerful tools in metabolic research.[3][4] By replacing one or more hydrogen atoms with deuterium, a non-radioactive isotope, the mass of the molecule is increased without significantly altering its chemical properties.[5] This allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry.[5][6] When used as a tracer, this compound can be administered to an in vitro or in vivo system, and its metabolic products can be tracked and quantified, providing a dynamic view of its biotransformation.[3]

Pharmacokinetics and Metabolism of Alosetron

Alosetron is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism.[7][8] The major routes of metabolism include N-demethylation, hydroxylation, and oxidation.[1][8] These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C9, and CYP3A4 being the main contributors.[7][9]

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data related to Alosetron's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Alosetron

| Parameter | Value | Reference |

| Bioavailability | ~50-60% | [7] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [7] |

| Plasma Protein Binding | ~82% | [7] |

| Volume of Distribution (Vd) | 65-95 L | [7] |

| Elimination Half-life (t1/2) | ~1.5 hours | [1] |

| Primary Route of Elimination | Hepatic Metabolism | [7] |

Table 2: Major Cytochrome P450 Enzymes Involved in Alosetron Metabolism

| Enzyme | Contribution | Reference |

| CYP1A2 | Major | [7][9] |

| CYP2C9 | Major | [7][9] |

| CYP3A4 | Major | [7][9] |

Experimental Protocols for Metabolic Profiling using this compound

This section provides a detailed methodology for an in vitro experiment to profile the metabolites of Alosetron using this compound as a tracer. The protocol utilizes human liver microsomes, which are a rich source of CYP enzymes.[10][11]

In Vitro Incubation with Human Liver Microsomes

Objective: To identify and quantify the metabolites of Alosetron formed by human liver microsomes.

Materials:

-

Alosetron

-

This compound (as an internal standard and tracer)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Alosetron and this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), and the Alosetron/Alosetron-d3 mixture. The final concentration of Alosetron can be varied to study enzyme kinetics.

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the components to equilibrate.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume should be standardized for all samples.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and quench the enzymatic activity.

-

For the 0-minute time point, add the acetonitrile before adding the NADPH regenerating system to serve as a negative control.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures thoroughly.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Objective: To separate, detect, and identify Alosetron and its deuterated and non-deuterated metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Representative):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., starting with a low percentage of B and gradually increasing).

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Alosetron: Monitor the transition of the parent ion to a specific product ion.

-

This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.

-

Predicted Metabolites: Set up MRM transitions for expected metabolites (e.g., hydroxylated Alosetron, N-demethylated Alosetron) and their deuterated counterparts.

-

Data Analysis and Visualization

Metabolite Identification

Metabolites are identified by comparing the mass spectra of the samples with those of the parent drug and the deuterated tracer. The characteristic mass shift of +3 Da for metabolites containing the deuterium label confirms their origin from this compound. The fragmentation patterns in the MS/MS spectra provide structural information for metabolite characterization.

Quantitative Analysis

The concentration of Alosetron and its metabolites can be quantified by comparing the peak areas of the analyte to the peak area of the deuterated internal standard (this compound). A calibration curve is constructed using known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Visualization of Metabolic Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for clear communication and understanding of the experimental design and results. The following diagrams are generated using the Graphviz DOT language.

Caption: Metabolic Pathway of Alosetron.

Caption: Experimental Workflow for Metabolic Profiling.

Conclusion

The use of this compound as a tracer in metabolic profiling studies offers a robust and precise method for elucidating the biotransformation pathways of Alosetron. The detailed experimental protocol provided in this guide, combined with advanced LC-MS/MS analysis, enables researchers to identify and quantify metabolites, thereby providing critical information for drug development and clinical application. The visualization of metabolic pathways and experimental workflows further enhances the understanding and communication of these complex studies. This approach is invaluable for gaining a deeper insight into the metabolic fate of Alosetron and other xenobiotics.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metsol.com [metsol.com]

- 6. researchgate.net [researchgate.net]

- 7. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacology and clinical experience with alosetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of the 5HT3 antagonists ondansetron, alosetron and GR87442 I: a comparison of in vitro and in vivo metabolism and in vitro enzyme kinetics in rat, dog and human hepatocytes, microsomes and recombinant human enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Alosetron for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of deuterated Alosetron (Alosetron-d3), a critical tool for metabolism, pharmacokinetic, and mechanistic studies of the serotonin 5-HT3 receptor antagonist, Alosetron. The strategic incorporation of deuterium at the N-methyl position offers a means to investigate the kinetic isotope effect on drug metabolism, potentially leading to a better understanding of its pharmacological profile. This guide outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols and data presentation, to facilitate its preparation in a research setting.

Overview of the Synthetic Strategy

The synthesis of deuterated Alosetron, specifically 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one, is most effectively achieved through a late-stage deuteromethylation of a suitable precursor. This approach leverages the availability of the non-deuterated core structure and a commercially available deuterated methylating agent. The overall synthetic workflow can be conceptualized as a two-stage process:

-

Synthesis of the N-desmethyl Alosetron precursor: This involves the construction of the core heterocyclic system of Alosetron without the N-methyl group.

-

Trideuteromethylation: The introduction of the deuterated methyl group onto the nitrogen atom of the pyrido[4,3-b]indol-1-one ring system.

This strategy allows for the efficient incorporation of the deuterium label at a specific and metabolically relevant position.

Synthesis of the N-desmethyl Alosetron Precursor

The key precursor for the synthesis of deuterated Alosetron is N-desmethyl Alosetron, chemically known as 2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one. This compound is available from commercial suppliers, which is the recommended route for research purposes to ensure purity and save significant synthesis time. However, for completeness, a potential synthetic route is outlined below, adapted from known procedures for Alosetron and related heterocyclic systems.

The synthesis involves the condensation of two key fragments: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one and a suitably functionalized imidazole derivative, such as 4-(chloromethyl)-5-methyl-1H-imidazole.

Diagram of the Synthetic Pathway for N-desmethyl Alosetron

Caption: Synthesis of the N-desmethyl Alosetron precursor.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one | 114943-52-7 | C11H10N2O | Starting material |

| 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride | 38585-62-5 | C5H8Cl2N2 | Reagent |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | NaH | Base |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C3H7NO | Solvent |

| Ethyl acetate | 141-78-6 | C4H8O2 | For extraction and purification |

| Saturated aqueous sodium bicarbonate | 144-55-8 | NaHCO3 | For workup |

| Brine | N/A | N/A | For workup |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 | Drying agent |

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)-5-methyl-1H-imidazole hydrochloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford N-desmethyl Alosetron.

Trideuteromethylation of N-desmethyl Alosetron

The final step in the synthesis of deuterated Alosetron is the N-alkylation of the N-desmethyl precursor with a trideuterated methylating agent. Trideuteromethyl iodide (CD3I) is a commonly used and effective reagent for this transformation.

Diagram of the Trideuteromethylation Reaction

Caption: Final trideuteromethylation step to yield this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| N-desmethyl Alosetron | 122852-63-5 | C16H16N4O | Precursor |

| Trideuteromethyl iodide (CD3I) | 865-50-9 | CD3I | Deuterating agent |

| Potassium carbonate, anhydrous | 584-08-7 | K2CO3 | Base |

| Acetone, anhydrous | 67-64-1 | C3H6O | Solvent |

| Dichloromethane | 75-09-2 | CH2Cl2 | For extraction and purification |

| Methanol | 67-56-1 | CH4O | For purification |

Procedure:

-

To a solution of N-desmethyl Alosetron (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add trideuteromethyl iodide (1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Data Presentation

The following tables summarize the key chemical data for the compounds involved in the synthesis of deuterated Alosetron.

Table 1: Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| N-desmethyl Alosetron | 2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one | C16H16N4O | 280.32 |

| This compound | 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one | C17H15D3N4O | 297.38 |

Table 2: Illustrative Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Expected Isotopic Purity (%) |

| Synthesis of N-desmethyl Alosetron | 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one, 4-(chloromethyl)-5-methyl-1H-imidazole, NaH | DMF | 0 to RT | 12-18 | 60-75 | N/A |

| Trideuteromethylation of N-desmethyl Alosetron | N-desmethyl Alosetron, CD3I, K2CO3 | Acetone | Reflux (approx. 56) | 4-6 | 75-90 | >98 |

Note: Expected yields and isotopic purity are illustrative and may vary based on experimental conditions and scale.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is crucial for confirming the absence of the N-methyl proton signal and the overall structural integrity. ¹³C NMR can be used to verify the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound, providing direct evidence of deuterium incorporation.

-

High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the chemical purity of the final product.

Conclusion

The synthesis of deuterated Alosetron presented in this guide provides a reliable pathway for researchers to obtain this valuable tool for in-depth pharmacological studies. The late-stage trideuteromethylation of a commercially available or synthesized N-desmethyl precursor is an efficient and direct method. By following the detailed protocols and utilizing appropriate analytical techniques for characterization, researchers can confidently produce high-purity this compound for their scientific investigations.

understanding the metabolic stability of Alosetron-d3 in liver microsomes

An In-Depth Technical Guide to Understanding the Metabolic Stability of Alosetron-d3 in Liver Microsomes

This guide provides a comprehensive overview of the metabolic stability of Alosetron, with a focus on its deuterated analog, this compound, in human liver microsomes (HLMs). It details the metabolic pathways of Alosetron, presents a thorough experimental protocol for assessing metabolic stability, and offers a framework for data presentation and interpretation.

Introduction to Alosetron and its Metabolism

Alosetron is a potent and selective 5-HT3 receptor antagonist used for the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women.[1] The efficacy and safety of Alosetron are significantly influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. Understanding the metabolic stability of Alosetron and its analogs is crucial for predicting its in vivo clearance, potential drug-drug interactions, and overall therapeutic effect.

Alosetron is extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[2] The primary enzymes involved in its biotransformation are CYP2C9, CYP3A4, and CYP1A2.[2][3] Non-CYP-mediated Phase I metabolism also plays a minor role.[3] The major metabolic pathways include N-demethylation, hydroxylation, and oxidation.[4] The resulting metabolites are then excreted primarily through the kidneys.[5]

Deuterated analogs of drugs, such as this compound, are often synthesized to investigate metabolic pathways and can sometimes exhibit altered metabolic rates due to the kinetic isotope effect. This can potentially lead to a more favorable pharmacokinetic profile. This guide outlines the necessary steps to evaluate the metabolic stability of this compound in a well-established in vitro model using human liver microsomes.

Metabolic Pathways of Alosetron

The metabolism of Alosetron is complex, involving multiple CYP enzymes. The major pathways are illustrated in the diagram below.

Experimental Protocol: Metabolic Stability of this compound in Human Liver Microsomes

This section provides a detailed protocol for determining the in vitro metabolic stability of this compound.

3.1. Materials and Reagents

-

This compound

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)

-

Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled compound not related to Alosetron)

-

96-well plates

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

3.2. Preparation of Solutions

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

-

Working Solution: Dilute the stock solution to a suitable concentration (e.g., 100 µM) in the assay buffer. The final concentration in the incubation mixture should typically be 1 µM.

-

Microsomal Suspension: Thaw human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.

-

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3.3. Incubation Procedure

The experimental workflow is outlined in the diagram below.

-

Pre-incubation: Add the human liver microsome suspension and the this compound working solution to each well of a 96-well plate. Include control wells with no NADPH to assess non-enzymatic degradation. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Sample Processing: After the final time point, centrifuge the plate to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of this compound at each time point.

3.4. Data Analysis

-

Quantification: Determine the concentration of this compound at each time point relative to the internal standard.

-

Half-Life (t1/2): Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:

-

t1/2 = 0.693 / k

-

-

Intrinsic Clearance (CLint): Calculate the intrinsic clearance, which represents the metabolic capacity of the liver, using the following equation:

-

CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)

-

Data Presentation

The quantitative data obtained from the metabolic stability assay should be summarized in a clear and concise table.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Calculated Value | Calculated Value |

| Positive Control 1 (e.g., Verapamil) | Experimental Value | Experimental Value |

| Positive Control 2 (e.g., Imipramine) | Experimental Value | Experimental Value |

Note: The values for this compound are to be determined experimentally. The positive controls are used to validate the assay performance.

Table 2: Comparative Pharmacokinetic Parameters of Alosetron (In Vivo)

| Parameter | Value | Reference |

| Terminal Elimination Half-Life | ~1.5 hours | [2][5] |

| Plasma Clearance | ~600 mL/min | [2] |

| Bioavailability | 50-60% | [1][5] |

| Protein Binding | 82% | [1][2] |

This table provides in vivo data for the parent compound, Alosetron, for comparative context.

Conclusion

This guide provides a comprehensive framework for assessing the metabolic stability of this compound in human liver microsomes. The detailed experimental protocol and data analysis methods described herein will enable researchers to generate robust and reproducible data. By comparing the in vitro metabolic stability of this compound to that of Alosetron, researchers can gain valuable insights into the potential effects of deuteration on the drug's pharmacokinetic profile. This information is critical for the continued development and optimization of Alosetron-based therapies. The provided diagrams for the metabolic pathways and experimental workflow offer a clear visual representation of the core concepts discussed.

References

Elucidating Alosetron's Metabolic Journey: An In-depth Guide Using Isotope Tracers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Alosetron, a selective 5-HT3 receptor antagonist, with a focus on the application of isotope tracer studies. By delving into the biotransformation, excretion, and analytical methodologies, this document serves as a critical resource for professionals in drug development and metabolism research.

Introduction to Alosetron Metabolism

Alosetron undergoes extensive metabolism in humans, primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system. In vitro studies have identified CYP1A2, CYP3A4, and CYP2C9 as the main enzymes responsible for its biotransformation. Additionally, non-CYP-mediated Phase I metabolic conversions contribute to its clearance. The metabolism is rapid and extensive, involving processes such as N-demethylation, hydroxylation, and oxidation.

Isotope tracer studies, particularly those employing radiolabeled Alosetron (e.g., ¹⁴C), have been instrumental in elucidating the fate of the drug in the body. These studies provide invaluable quantitative data on excretion routes, mass balance, and the identification of various metabolites.

Quantitative Analysis of Alosetron Excretion and Metabolism

Radiolabeled studies have been pivotal in quantifying the excretion of Alosetron and its metabolites. Following oral administration of [¹⁴C]-Alosetron, the majority of the radioactivity is recovered in the urine, with a smaller portion eliminated in the feces. This indicates that Alosetron is well-absorbed after oral administration.

Table 1: Mass Balance of Radiolabeled Alosetron in Humans

| Excretion Route | Percentage of Administered Dose |

| Urine | ~74% |

| Feces | ~11% |

| Total Recovery | ~85% |

Data represents the mean recovery of radioactivity following a single oral dose of radiolabeled Alosetron.

The metabolic landscape of Alosetron is complex, with at least 28 metabolites identified in human studies. The primary metabolites found in urine are the 6-hydroxy glucuronide and oxygenated imidazole derivatives. A significant portion of the administered dose is represented by a variety of metabolic products, highlighting the extensive biotransformation of the parent drug. Less than 1% of the administered dose is excreted as unchanged Alosetron, underscoring the efficiency of its metabolic clearance.

Table 2: Major Metabolic Pathways and Enzymes for Alosetron

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolites |

| Aromatic Hydroxylation | CYP1A2, CYP3A4 | 6-Hydroxy-Alosetron |

| N-Demethylation | CYP1A2, CYP3A4 | N-demethyl-Alosetron |

| Imidazole Ring Oxidation | CYP1A2, CYP3A4 | Oxygenated imidazole derivatives |

| Glucuronidation (Phase II) | UGTs | 6-hydroxy glucuronide |

| Other Oxidative Pathways | CYP2C9, Non-CYP | Various other oxidized metabolites |

Experimental Protocols for Isotope Tracer Studies

The elucidation of Alosetron's metabolic pathways has been heavily reliant on well-designed clinical studies utilizing isotope tracers. Below is a generalized protocol based on methodologies cited in the literature.

Study Design and Population

-

Study Type: Open-label, single-dose, mass balance study.

-

Participants: Healthy adult male and female volunteers.

-

Inclusion Criteria: Subjects with no clinically significant abnormalities in their medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

-

Exclusion Criteria: History of significant gastrointestinal, hepatic, or renal disease; use of any prescription or over-the-counter medications that could interfere with Alosetron metabolism.

Investigational Product and Dosing

-

Drug Product: A solution of Alosetron containing a known amount of ¹⁴C-labeled Alosetron.

-

Dose: A single oral dose, typically providing a pharmacologically relevant amount of Alosetron with a specific, low level of radioactivity (e.g., 1 mg Alosetron with a tracer amount of ¹⁴C-Alosetron).

Sample Collection

-

Blood/Plasma: Serial blood samples collected at predefined time points post-dose to determine the pharmacokinetic profile of the parent drug and total radioactivity.

-

Urine and Feces: All urine and feces are collected from pre-dose until the radioactivity in the excreta falls below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).

Bioanalytical Methods

-

Quantification of Total Radioactivity: Liquid scintillation counting (LSC) is used to measure the total radioactivity in plasma, urine, and homogenized feces.

-

Metabolite Profiling and Identification:

-

High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug and its metabolites in plasma, urine, and fecal extracts. A radiodetector is often used in-line to identify radioactive peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Employed for the structural elucidation and confirmation of the metabolites separated by HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural identification of isolated metabolites.

-

Visualizing Alosetron's Metabolic Fate and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of Alosetron and a typical experimental workflow for an isotope tracer study.

Caption: Major metabolic pathways of Alosetron.

Caption: Experimental workflow for an Alosetron isotope tracer study.

Conclusion

The use of isotope tracers has been indispensable in characterizing the metabolic fate of Alosetron in humans. These studies have provided a detailed picture of its absorption, extensive metabolism, and routes of excretion. The quantitative data derived from such investigations are crucial for regulatory submissions and for a comprehensive understanding of the drug's disposition. This guide serves as a foundational resource for researchers and professionals involved in the development of new chemical entities, emphasizing the importance of robust metabolic studies in modern drug development.

The Role of Cytochrome P450 Enzymes in the Metabolism of Alosetron-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Cytochrome P450 (CYP) enzymes in the metabolism of Alosetron, with a particular focus on its deuterated analog, Alosetron-d3. This document summarizes the key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a comprehensive understanding of the biotransformation of this compound.

Introduction to Alosetron Metabolism

Alosetron, a potent and selective 5-HT3 receptor antagonist, is primarily eliminated from the body through extensive hepatic metabolism. In vivo and in vitro studies have demonstrated that the Cytochrome P450 superfamily of enzymes plays a crucial role in the phase I metabolic clearance of Alosetron. The primary metabolic routes include N-demethylation and hydroxylation of the imidazole ring.[1]

The major CYP isozymes involved in Alosetron metabolism are CYP1A2 , CYP3A4 , and CYP2C9 .[2] While in vitro studies using human liver microsomes have suggested specific percentage contributions of these enzymes, in vivo data points towards a more prominent role for CYP1A2 in the overall clearance of the drug.[2][3]

This compound , a deuterated isotopologue of Alosetron, is often utilized as an internal standard in bioanalytical methods for pharmacokinetic studies due to its similar chemical properties and distinct mass.[1] The substitution of hydrogen with deuterium atoms can, in some cases, lead to a kinetic isotope effect (KIE), potentially altering the rate of metabolism at the site of deuteration. This guide will also touch upon the theoretical implications of deuteration on Alosetron's metabolism.

Metabolic Pathways of Alosetron

The metabolism of Alosetron predominantly occurs through oxidative pathways catalyzed by CYP enzymes, leading to the formation of several metabolites. The two major initial metabolic transformations are N-demethylation and hydroxylation.

References

- 1. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. Alosetron repeat dose pharmacokinetics, effects on enzyme activities, and influence of demographic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Alosetron-d3 as an Internal Standard for LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Alosetron-d3 as an internal standard in the quantitative analysis of Alosetron in biological matrices by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and matrix effects, thereby ensuring accurate and precise quantification.[1][2][3]

Introduction

Alosetron is a potent and selective 5-HT3 receptor antagonist indicated for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women.[4][5][6] Accurate measurement of Alosetron concentrations in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity and selectivity.[7]

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[2] Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for matrix-induced ion suppression or enhancement and variations in extraction recovery.[1][8] This document is based on a validated UPLC-MS/MS method for the determination of Alosetron in human plasma, utilizing a combined Carbon-13 and deuterium-labeled Alosetron ("ALO 13C-d3") as the internal standard.[9][10][11]

Mechanism of Action: 5-HT3 Receptor Antagonism

Alosetron exerts its therapeutic effect by selectively blocking 5-HT3 receptors in the gastrointestinal tract.[5][6][12] These receptors, when activated by serotonin (5-HT), are involved in the regulation of visceral pain, colonic transit, and gastrointestinal secretions.[5][6][13] By antagonizing these receptors, Alosetron reduces the symptoms of IBS-D.

Figure 1. Mechanism of action of Alosetron at the 5-HT3 receptor.

Experimental Protocol: Quantification of Alosetron in Human Plasma

This protocol is adapted from a validated UPLC-MS/MS method.[9][10]

1. Materials and Reagents

-

Alosetron reference standard

-

Alosetron-13C,d3 internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., LichroSep DVB-HL, 30 mg, 1 cm³)[9][11]

2. Preparation of Solutions

-

Mobile Phase: Prepare a solution of acetonitrile and 2.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in an 80:20 (v/v) ratio.[9][11]

-

Stock Solutions: Prepare primary stock solutions of Alosetron and Alosetron-13C,d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.

-

Internal Standard Spiking Solution: Prepare a working solution of Alosetron-13C,d3 at an appropriate concentration.

3. Sample Preparation (Solid-Phase Extraction)

-

Condition the SPE cartridges.

-

Load 100 µL of human plasma sample.

-

Add the Alosetron-13C,d3 internal standard to all samples except for the blank matrix.

-

Wash the cartridges to remove interferences.

-

Elute the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: UPLC system (e.g., Waters Acquity UPLC)

-

Mobile Phase: Acetonitrile and 2.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (80:20, v/v)[9][11]

-

Flow Rate: Isocratic elution at an appropriate flow rate.

-

Injection Volume: 5-10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Figure 2. Experimental workflow for Alosetron analysis.

Quantitative Data Summary

The following tables summarize the performance of the validated UPLC-MS/MS method.[9][10]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.01 - 10.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor |

| Alosetron | 97 - 103% | 0.96 - 1.04 |

| Alosetron-13C,d3 (IS) | 97 - 103% | Not Applicable |

Data presented in the tables are representative values from a validated method and may vary based on specific laboratory conditions and instrumentation.[9]

Conclusion

The use of this compound (or a similar stable isotope-labeled variant like Alosetron-13C,d3) as an internal standard provides a robust, accurate, and precise method for the quantification of Alosetron in biological matrices by LC-MS/MS. The detailed protocol and validated performance data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. This methodology is suitable for supporting clinical and bioequivalence studies.[9][10]

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. scispace.com [scispace.com]

- 4. Alosetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of a UPLC-MS/MS method for the analysis of alosetron in human plasma to support a bioequivalence study in healthy males and females. | Sigma-Aldrich [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. drugs.com [drugs.com]